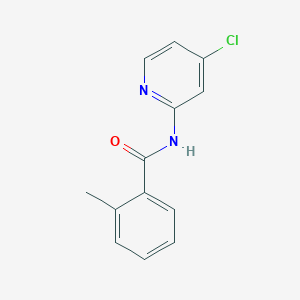![molecular formula C12H14ClNO4S B2508896 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 630049-59-1](/img/structure/B2508896.png)
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H14ClNO4S and a molecular weight of 303.76 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid”, often involves intra- and intermolecular reactions . The review on pyrrolidine, a similar five-membered nitrogen heterocycle, highlights recent accomplishments in the construction of such compounds using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” can be represented by the SMILES notation: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl . This indicates that the compound contains a piperidine ring sulfonylated at the nitrogen atom with a 2-chlorophenyl group and carboxylated at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” include a molecular weight of 303.76 and a molecular formula of C12H14ClNO4S . Further details about its physical state, solubility, melting point, boiling point, etc., are not available in the search results.科学的研究の応用
Antibacterial Activity
Research has shown that compounds derived from piperidine-4-carboxylic acid exhibit antibacterial activity. For instance, a study synthesized derivatives that included a 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential. One compound in particular, bearing a 2-methylphenyl group, demonstrated significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting the potential application of these derivatives in antibacterial treatments (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
Another study explored the synthesis of sulfonyl hydrazones with piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The results showed that certain derivatives exhibited significant lipid peroxidation inhibitory activity and scavenging activities, indicating their potential use in treating oxidative stress-related conditions (Karaman et al., 2016).
Anticancer Potential
Research has also been conducted on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. Certain synthesized compounds showed promising results against cancer cell lines, indicating the potential of these derivatives in anticancer therapy (Rehman et al., 2018).
Alzheimer’s Disease Treatment
The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was targeted to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer's, suggesting their potential application in the treatment of this neurodegenerative disease (Rehman et al., 2018).
将来の方向性
The future directions for research on “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in drug design. Piperidines are widely used in medicinal chemistry, and their derivatives are present in many classes of pharmaceuticals . Therefore, continued research in this area is expected.
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWLMWHAFCAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

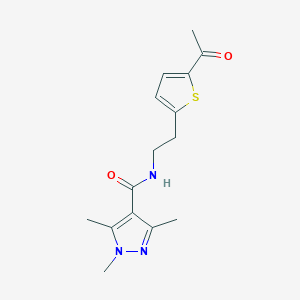
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
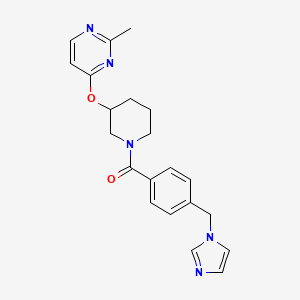
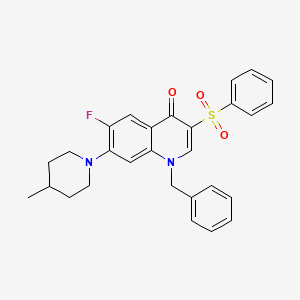
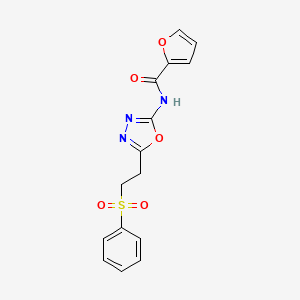
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)
![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
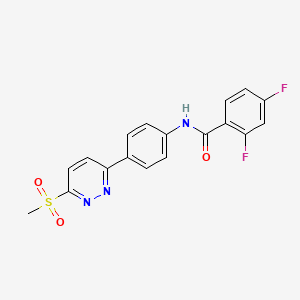
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)
